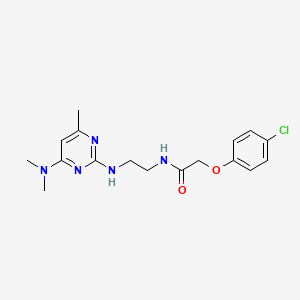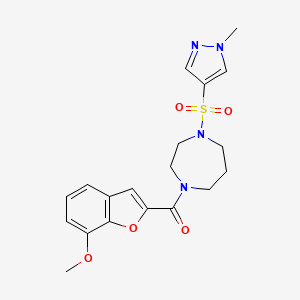
2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a pyrimidine ring, an amide group, and a chlorophenoxy group . The exact molecular structure would require more detailed analysis or experimental data to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. Similar compounds are typically solid at room temperature and have a melting point in the range of 132-140°C . They are usually soluble in water and insoluble in nonpolar solvents like ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications
Research by Olszewska et al. (2009) on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share a structural similarity to the compound , highlights their potential as pesticides. These derivatives have been characterized by X-ray powder diffraction, providing new data that could aid in the development of effective pesticide compounds (Olszewska, Tarasiuk, & Pikus, 2009).
Antimicrobial Agent Synthesis
A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized using citrazinic acid as a starting material, including similar structural motifs to our compound of interest, demonstrated good antibacterial and antifungal activities. These findings could inform the development of new antimicrobial agents (Hossan et al., 2012).
Synthetic Methodologies and Intermediate Applications
The synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of anticancer drug dasatinib, from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination processes, showcases the application of similar compounds in creating intermediates for pharmaceuticals. This research provides insights into optimizing conditions for such syntheses (Guo Lei-ming, 2012).
Novel Inhibitors and Labeling Techniques
Research on a selective five-lipoxygenase activity protein (FLAP) inhibitor, which includes the synthesis of a novel inhibitor labeled with carbon-14 and deuterium, demonstrates the compound's utility in pharmacokinetics and drug discovery. Such studies are crucial for developing new therapeutic agents with enhanced efficacy and safety profiles (Latli et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c1-12-10-15(23(2)3)22-17(21-12)20-9-8-19-16(24)11-25-14-6-4-13(18)5-7-14/h4-7,10H,8-9,11H2,1-3H3,(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWRSQHHGSWLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)



![1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)

